6-Ethyl-2-methyldecane

Catalog No.
S1918475
CAS No.
62108-21-8
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-2-methyldecane

CAS Number

62108-21-8

Product Name

6-Ethyl-2-methyldecane

IUPAC Name

6-ethyl-2-methyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3

InChI Key

URCFDWVAWCRKTQ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCCC(C)C

Canonical SMILES

CCCCC(CC)CCCC(C)C

Description

The exact mass of the compound 6-Ethyl-2-methyldecane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

6-Ethyl-2-methyldecane is an organic compound classified as an alkane with the molecular formula C13H28C_{13}H_{28} and a molecular weight of approximately 184.36 g/mol. This compound features a branched structure, which contributes to its unique physical and chemical properties. The IUPAC name reflects its structure, indicating the positions of the ethyl and methyl groups on the decane backbone. Its CAS Registry Number is 62108-21-8, and it is recognized by its InChIKey URCFDWVAWCRKTQ-UHFFFAOYSA-N .

Typical of alkanes, including:

  • Combustion: This compound burns in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: It can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
  • Cracking: At high temperatures, it can break down into smaller hydrocarbons.

The specific reaction conditions and products depend on the presence of catalysts and reaction environments .

Several synthesis methods for 6-ethyl-2-methyldecane have been documented:

  • Alkylation Reactions: Using ethyl bromide and 2-methyldecane as starting materials in the presence of a strong base can yield this compound.
  • Hydrocarbon Cracking: Larger hydrocarbons can be cracked in high-temperature conditions to produce 6-ethyl-2-methyldecane as a byproduct.
  • Catalytic Reactions: Utilizing catalysts like zeolites in hydrocarbon processing may also facilitate its synthesis .

Interaction studies involving 6-ethyl-2-methyldecane primarily focus on its behavior in mixtures with other hydrocarbons and its effects on combustion properties. Research indicates that the presence of branched alkanes like 6-ethyl-2-methyldecane can improve the efficiency and emissions profile of fuels when blended with linear alkanes. Detailed studies are necessary to understand its interactions with specific catalysts and other chemical agents .

Several compounds share structural similarities with 6-ethyl-2-methyldecane, which allows for comparison:

Compound NameMolecular FormulaUnique Features
2-MethylundecaneC12H26C_{12}H_{26}One less carbon; straight-chain structure
3-Ethyl-2-methyloctaneC12H26C_{12}H_{26}Different branching pattern
3-Chloro-6-ethyl-2-methyldecaneC13H27ClC_{13}H_{27}ClContains a chlorine atom
2-MethylheptaneC8H18C_{8}H_{18}Shorter chain length; simpler structure

Uniqueness: The unique branching pattern of 6-ethyl-2-methyldecane contributes to its distinct physical properties, such as boiling point and solubility characteristics compared to linear alkanes or other branched isomers. Its specific arrangement allows for different reactivity patterns in

XLogP3

6.7

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2024-02-18

Explore Compound Types